molecular formula C24H22N4O3S B4025686 N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide

N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide

Cat. No.: B4025686
M. Wt: 446.5 g/mol
InChI Key: ZQTJKKWMLAPCEN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a phenyl group, a pyridinylmethyl group, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazolidinone ring, followed by the introduction of the phenyl and pyridinylmethyl groups. The methoxyphenyl group is then added through a substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products depending on the substituent introduced .

Scientific Research Applications

N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives and compounds with similar functional groups, such as:

Uniqueness

N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various modifications, making it a versatile compound for research and industrial use .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-31-20-11-9-18(10-12-20)26-22(29)14-21-23(30)28(19-7-3-2-4-8-19)24(32)27(21)16-17-6-5-13-25-15-17/h2-13,15,21H,14,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTJKKWMLAPCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide
Reactant of Route 2
N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide
Reactant of Route 6
N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide

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